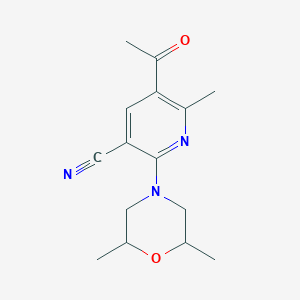

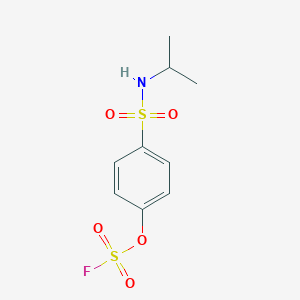

5-Acetyl-2-(2,6-dimethylmorpholino)-6-methylnicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Acetyl-2-(2,6-dimethylmorpholino)-6-methylnicotinonitrile, also known as AMMN, is a nitrile derivative of nicotinonitrile. It is a widely used compound in the field of organic synthesis and is used in a variety of scientific research applications. AMMN is a versatile compound with a wide range of uses, including as a reagent in organic synthesis, as an intermediate in the synthesis of drugs, and as a tool in biochemistry and physiology. In

Wissenschaftliche Forschungsanwendungen

Synthetic Intermediates and Building Blocks

The presence of two reactive acetyl groups in 3,5-diacetyl-2,6-dimethylpyridine allows for diverse chemical modifications. Researchers have utilized this compound as a synthon for various synthetic transformations. For instance, it serves as a convenient precursor for the preparation of bis-3,4-dihydroquinoxalin-2(1H)-one and bis-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one, both of which exhibit strong analgesic activity .

Chalcone and Azachalcone Derivatives

Chalcones and their nitrogen-containing analogs (azachalcones) possess broad pharmacological activity. Researchers have synthesized monochalcones and bischalcones based on 3,5-diacetyl-2,6-dimethylpyridine. These derivatives exhibit tuberculostatic activity comparable to that of isoniazid. The synthesis involves reactions with aldehydes, yielding products with potential therapeutic applications .

Bis(biarylhydrazone) Formation

The condensation of p-N-dimethylaminobenzaldehyde and phenylhydrazine in the presence of 3,5-diacetyl-2,6-dimethylpyridine leads to bis(biarylhydrazone) compounds. These derivatives have been obtained with good yields and may find applications in various fields .

Amide Derivatives

Compound 3,5-diacetyl-2,6-dimethylpyridine has been used to synthesize amide derivatives by reacting it with ethyl cyanoacetate or ethyl acetoacetate. The high yield of these compounds encourages further exploration of their properties and potential applications .

Heterocyclic Synthesis

Researchers have employed 3,5-diacetyl-2,6-dimethylpyridine as a starting material for the synthesis of various heterocyclic structures. Its versatility allows for the preparation of diverse compounds with potential biological activities .

Analgesic Activity

The symmetrical diethyl ester of 4,4’-(2,6-dimethylpyridine-3,5-diyl)bis(2-hydroxy-4-oxo-but-2-enoic acid), derived from 3,5-diacetyl-2,6-dimethylpyridine, has demonstrated strong analgesic activity in in vivo testing. This property makes it relevant for pain management research .

Eigenschaften

IUPAC Name |

5-acetyl-2-(2,6-dimethylmorpholin-4-yl)-6-methylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-9-7-18(8-10(2)20-9)15-13(6-16)5-14(12(4)19)11(3)17-15/h5,9-10H,7-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNPUBDUCLMYPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC(=C(C=C2C#N)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-2-(2,6-dimethylmorpholino)-6-methylnicotinonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzoyl-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2439460.png)

![8-Azaspiro[4.6]undecane hydrochloride](/img/structure/B2439462.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone](/img/structure/B2439466.png)

![2-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2439467.png)

![N-(4-ethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2439472.png)

![N-{5-acetyl-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-3-yl}-4-methylbenzenecarboxamide](/img/structure/B2439475.png)

![3-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2439476.png)

![4-(2-chlorophenyl)-5-cyano-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2439477.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2439478.png)